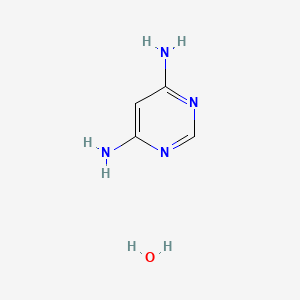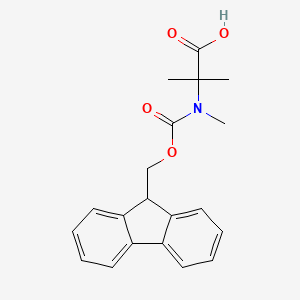
Fmoc-N-Me-Aib-OH
Vue d'ensemble
Description
- Fmoc-N-Me-Aib-OH, also known as N-Fmoc-α-(methylamino)isobutyric acid or Fmoc-N,2-dimethylalanine, is a valuable reagent widely used in organic synthesis.
- It exists as a transparent liquid, soluble in organic solvents, and finds application in the production of diverse compounds, including those relevant to drug discovery and development.
- Specifically, it plays a crucial role in peptide synthesis, serving as a coupling reagent for creating amide bonds between amino acids.
Synthesis Analysis
- The synthesis of Fmoc-N-Me-Aib-OH involves several steps, including protection of the carboxylic acid group, alkylation, and deprotection.
- Calcium (II) iodide has been explored as a protective agent for the Fmoc group, enabling mild orthogonal ester hydrolysis conditions.
Molecular Structure Analysis
- Empirical Formula: C20H21NO4
- Molecular Weight: 339.39 g/mol
- Chemical Structure: !Molecular Structure
Chemical Reactions Analysis
- Fmoc-N-Me-Aib-OH serves as a coupling reagent in peptide synthesis, facilitating the creation of amide bonds between amino acids.
- Its mild orthogonal ester hydrolysis conditions make it compatible with Fmoc-protected amino acids.
Physical And Chemical Properties Analysis
- Form: Solid
- Assay: ≥96.0%
- Solubility: Clearly soluble in organic solvents
- Flash Point: 267.1±24.3°C
Applications De Recherche Scientifique
Functional and Structural MR Image Analysis
Fmoc-N-Me-Aib-OH derivatives have been implicated in enhancing the methodologies for both structural and functional magnetic resonance imaging (MRI) data analysis. The development of these techniques has significantly expanded the scope of neuroimaging experiments, allowing for the exploration of complex scientific questions related to brain function and pathology (Smith et al., 2004).
Antibacterial Composite Materials
Research on Fmoc-decorated self-assembling building blocks, including Fmoc-N-Me-Aib-OH, has shown promising results in the development of antibacterial and anti-inflammatory materials. These materials have been successfully incorporated into resin-based composites, demonstrating significant antibacterial capabilities without compromising the mechanical and optical properties of the composites (Schnaider et al., 2019).
Hydrogel-Based Nanomaterials
Fmoc-protected amino acids, including Fmoc-N-Me-Aib-OH, have been utilized to develop hydrogels that can incorporate and stabilize functionalized nanomaterials, such as carbon nanotubes. These hybrid hydrogels exhibit enhanced thermal stability and mechanical properties, offering new possibilities for creating advanced nanomaterials with potential applications in biotechnology and materials science (Roy & Banerjee, 2012).
Self-Assembly and Functional Materials
The inherent self-assembly features of Fmoc-modified amino acids and peptides, including Fmoc-N-Me-Aib-OH, have been extensively studied for their potential in fabricating functional materials. These materials find applications in various domains, including cell cultivation, drug delivery, and catalysis, highlighting the versatility of Fmoc-modified building blocks in creating bio-inspired functional materials (Tao et al., 2016).
Fluorescence Properties and Silver Nanoclusters
Fmoc-N-Me-Aib-OH has been explored for its capacity to form stable hydrogels, which can be used as matrices to prepare and stabilize fluorescent silver nanoclusters. These nanoclusters, characterized by their large Stokes shift and quantum yield, offer potential applications in sensing, imaging, and biolabeling, showcasing the multifunctional nature of Fmoc-N-Me-Aib-OH based hydrogels (Roy & Banerjee, 2011).
Safety And Hazards
- Wear personal protective equipment.
- Avoid contact with skin, eyes, and inhalation.
- Avoid dust formation.
Orientations Futures
- Further research could explore its applications in drug discovery, bioconjugation, and peptide-based materials.
Propriétés
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-20(2,18(22)23)21(3)19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,12H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPNKXXPYGPHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399913 | |
| Record name | Fmoc-N-Me-Aib-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-Me-Aib-OH | |
CAS RN |
400779-65-9 | |
| Record name | Fmoc-N-Me-Aib-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethan-1-one hydrobromide](/img/structure/B1587255.png)
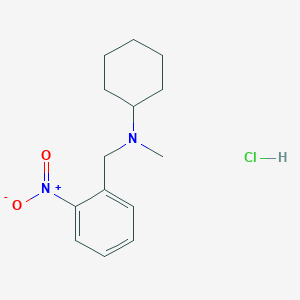
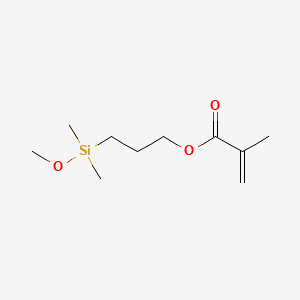


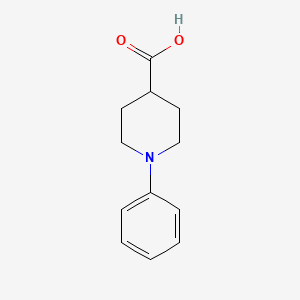
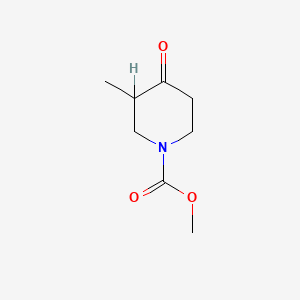
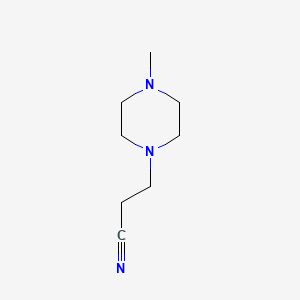


![Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate](/img/no-structure.png)
